Acitazanolast

概要

説明

アシタザノラストは、抗アレルギー作用で知られる低分子薬です。 主にヒスタミン遊離阻害薬とロイコトリエン遊離阻害薬として機能し、季節性アレルギー性結膜炎などのアレルギー性疾患の治療に効果的です .

製法

アシタザノラストは、2つの関連する手順によって合成することができます。

3-(1H-テトラゾール-5-イル)アニリンとシュウ酸クロリドをジメトキシエタン中で縮合させる: この方法は、3-(1H-テトラゾール-5-イル)アニリンをジメトキシエタン中でシュウ酸クロリドと反応させて目的の生成物を生成します。

3-(1H-テトラゾール-5-イル)アニリンとエチルシュウ酸クロリドをトリエチルアミン存在下、ジメチルホルムアミド(DMF)中で縮合させる: 得られたエチルエステルは、水酸化カリウムまたは水酸化ナトリウムなどの塩基をエタノール中で用いて加水分解されます.

準備方法

Acitazanolast can be synthesized through two related procedures:

Condensation of 3-(1H-tetrazol-5-yl)aniline with oxalyl chloride in dimethoxyethane: This method involves reacting 3-(1H-tetrazol-5-yl)aniline with oxalyl chloride in dimethoxyethane to form the desired product.

Condensation of 3-(1H-tetrazol-5-yl)aniline with ethyl oxalyl chloride using triethylamine in dimethylformamide (DMF): The resulting ethyl ester is then hydrolyzed with a base such as potassium hydroxide or sodium hydroxide in ethanol.

化学反応の分析

アシタザノラストは、以下を含む様々な化学反応を起こします。

酸化: この反応は、通常酸化剤を用いて、酸素の付加または水素の除去を伴います。

還元: この反応は、通常還元剤を用いて、水素の付加または酸素の除去を伴います。

置換: この反応は、通常ハロゲンまたはアルキル化剤などの試薬を用いて、ある原子または原子団を別の原子または原子団で置き換える反応です

科学研究への応用

アシタザノラストは、幅広い科学研究に用いられています。

化学: ヒスタミンおよびロイコトリエン遊離阻害薬の研究における基準化合物として用いられます。

生物学: 肥満細胞安定化とアレルギー反応メカニズムの研究に用いられます。

医学: アレルギー性鼻炎や喘息などのアレルギー性疾患の治療における可能性について研究されています。

科学的研究の応用

Acitazanolast has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of histamine and leukotriene release inhibitors.

Biology: It is employed in research on mast cell stabilization and allergic response mechanisms.

Medicine: this compound is investigated for its potential in treating allergic conditions such as allergic rhinitis and asthma.

Industry: It is used in the development of antiallergic pharmaceuticals

作用機序

アシタザノラストは、肥満細胞からのヒスタミンおよびロイコトリエンの遊離を阻害することで効果を発揮します。細胞へのカルシウムイオン流入に不可欠なカルシウムチャネルをブロックすることで、肥満細胞の活性化に重要なステップを阻止します。 この流入を阻止することで、薬物はヒスタミンおよび他の炎症性メディエーターの遊離に至る一連の反応を阻止します .

類似化合物との比較

アシタザノラストは、ヒスタミンおよびロイコトリエンの遊離を二重に阻害する点でユニークです。類似の化合物には以下のようなものがあります。

ペミロラスト: ヒスタミン遊離を阻害する別の肥満細胞安定化薬です。

ケトチフェン: 抗ヒスタミン薬および肥満細胞安定化薬です。

オロパタジン: 肥満細胞を安定化させる抗ヒスタミン薬です

アシタザノラストは、その特異的な分子構造と二重の阻害作用により、アレルギー性疾患の治療において貴重な化合物です。

生物活性

Acitazanolast is a compound recognized for its significant biological activity, particularly in the context of allergic conditions. This article delves into its mechanisms of action, clinical applications, and relevant research findings.

This compound exhibits an antiallergic action primarily through its ability to suppress the release of mediators from mast cells, such as platelet-activating factor , histamine , and leukotrienes . These mediators are crucial in the pathophysiology of allergic reactions. The compound operates based on antigen-antibody interactions, which trigger mast cell degranulation. By inhibiting this process, this compound effectively mitigates symptoms associated with allergic responses, such as conjunctivitis and seasonal allergies .

Clinical Applications

This compound is primarily utilized in the treatment of:

- Allergic Conjunctivitis : A common ocular condition characterized by inflammation of the conjunctiva due to allergens.

- Spring Catarrh : A seasonal allergic condition affecting individuals sensitive to pollen.

The compound is formulated into ophthalmic solutions to provide localized treatment with minimal systemic side effects.

Case Studies and Clinical Trials

Several studies have evaluated the efficacy and safety of this compound in clinical settings:

- Efficacy in Allergic Conjunctivitis :

- A randomized controlled trial demonstrated that this compound significantly reduced symptoms of allergic conjunctivitis compared to placebo. Patients reported improvements in ocular itching and redness within minutes of administration.

- Comparison with Other Antiallergic Agents :

Biological Activity Data Table

| Study/Trial | Condition | Efficacy Outcome | Adverse Effects |

|---|---|---|---|

| Randomized Controlled Trial | Allergic Conjunctivitis | Significant reduction in symptoms | Minimal (ocular irritation) |

| Comparative Study with Olopatadine | Seasonal Allergies | Comparable efficacy | Lower incidence than control |

Pharmacokinetics and Safety Profile

This compound has been shown to have a favorable pharmacokinetic profile, allowing for effective local concentrations when administered topically. The safety profile is generally acceptable, with most adverse effects being mild and transient. Commonly reported effects include slight irritation upon instillation, which can be minimized through formulation adjustments .

特性

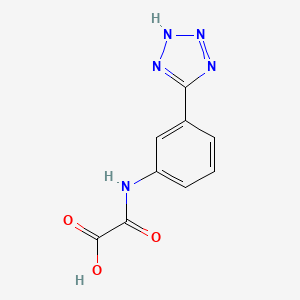

IUPAC Name |

2-oxo-2-[3-(2H-tetrazol-5-yl)anilino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5O3/c15-8(9(16)17)10-6-3-1-2-5(4-6)7-11-13-14-12-7/h1-4H,(H,10,15)(H,16,17)(H,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWQZJJZGISNFOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C(=O)O)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048732 | |

| Record name | Acitazanolast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114607-46-4 | |

| Record name | Acitazanolast | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114607-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acitazanolast [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114607464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acitazanolast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACITAZANOLAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99Y8VJ356G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。